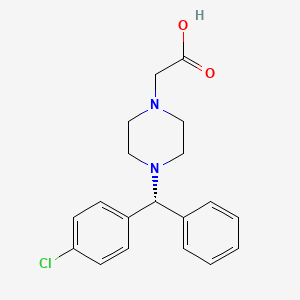

(R)-De(carboxymethoxy) Cetirizine Acetic Acid

Descripción general

Descripción

(R)-De(carboxymethoxy) Cetirizine Acetic Acid, also known as DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID, ®-, is a chemical compound with the molecular formula C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.84 g/mol . This compound is a derivative of cetirizine, an antihistamine used to treat allergic reactions.

Métodos De Preparación

The synthesis of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

Formation of the intermediate: The initial step involves the preparation of an intermediate compound through a series of chemical reactions, such as alkylation or acylation.

Introduction of functional groups: Functional groups such as carboxymethoxy and acetic acid are introduced through specific reactions, including esterification or amidation.

Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

(R)-De(carboxymethoxy) Cetirizine Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antihistaminic Properties

(R)-De(carboxymethoxy) Cetirizine Acetic Acid exhibits antihistaminic properties similar to its parent compound, cetirizine. It acts as an antagonist to the H1 histamine receptor, which plays a crucial role in allergic responses. Studies have shown that this compound can effectively reduce symptoms associated with allergic rhinitis and chronic urticaria.

Potential in Treating Allergic Disorders

Research indicates that this compound may offer therapeutic benefits in managing allergic disorders due to its ability to inhibit histamine release and modulate inflammatory pathways. Its efficacy could be enhanced through formulations that improve bioavailability.

Cellular Mechanisms

The compound's interaction with various cellular pathways has been a focus of biochemical research. It has been shown to influence:

- Cell Signaling : Modulating pathways involved in inflammation and immune response.

- Enzyme Activity : Inhibiting specific enzymes related to allergic reactions, such as leukotriene synthesis.

Case Studies and Research Findings

Several studies have investigated the effects of this compound in both in vitro and in vivo models:

- Inhibition of Inflammatory Cytokines : A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in cultured human mast cells, indicating its potential as an anti-inflammatory agent.

- Animal Model Studies : Research involving animal models of allergy showed that administration of this compound led to a marked decrease in allergic symptoms compared to control groups.

Future Research Directions

Given the promising applications of this compound, future research could focus on:

- Formulation Development : Enhancing the delivery mechanisms to improve bioavailability and therapeutic efficacy.

- Long-term Safety Studies : Conducting comprehensive studies to assess long-term safety and potential side effects in diverse populations.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its effects on cellular pathways.

Mecanismo De Acción

The mechanism of action of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves its interaction with specific molecular targets in the body. As a derivative of cetirizine, it likely acts on histamine receptors, particularly the H1 receptor, to inhibit the effects of histamine. This results in the reduction of allergic symptoms such as itching, swelling, and redness . The compound may also interact with other pathways and receptors, contributing to its overall pharmacological effects.

Comparación Con Compuestos Similares

(R)-De(carboxymethoxy) Cetirizine Acetic Acid can be compared with other similar compounds, such as:

Cetirizine: The parent compound, cetirizine, is a widely used antihistamine with a similar structure and mechanism of action.

Levocetirizine: A chiral derivative of cetirizine, levocetirizine, has enhanced potency and fewer side effects.

Fexofenadine: Another antihistamine with a different chemical structure but similar therapeutic effects.

This compound is unique due to its specific functional groups and stereochemistry, which may confer distinct pharmacological properties and potential advantages over other antihistamines.

Actividad Biológica

(R)-De(carboxymethoxy) Cetirizine Acetic Acid is a derivative of cetirizine, an antihistamine commonly used to treat allergic symptoms. This compound has garnered attention due to its potential biological activities, including antihistaminic effects and implications in drug delivery systems. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Molecular Formula : C19H21ClN2O2

- Molecular Weight : 344.84 g/mol

- CAS Number : 942193-17-1

Antihistaminic Effects

Cetirizine and its derivatives are primarily known for their antihistaminic properties. This compound exhibits similar mechanisms of action as cetirizine by antagonizing H1 histamine receptors, thereby alleviating allergic reactions.

-

Mechanism of Action :

- The compound binds to H1 receptors, preventing histamine from eliciting its physiological effects such as vasodilation and increased vascular permeability.

- Studies indicate that this compound may have a reduced sedative effect compared to traditional antihistamines due to its selective binding properties.

- Electrophysiological Studies :

Cardiotoxicity Studies

The safety profile of antihistamines, including cetirizine derivatives, has been scrutinized in terms of cardiotoxicity. A cohort study analyzed the incidence of ventricular arrhythmias associated with various antihistamines, including cetirizine:

- Findings :

- The relative risk of developing idiopathic ventricular arrhythmias was found to be higher in patients using certain antihistamines, suggesting the need for careful monitoring when prescribing these medications .

- The integrin signaling pathway was identified as a potential mediator of cardiac effects induced by antihistamines .

Transdermal Delivery Systems

A recent study explored the use of microneedle patches for improved transdermal delivery of cetirizine hydrochloride, which could be applicable to this compound:

- Methodology :

Table 1: Comparative Analysis of Antihistaminic Activity

| Compound | H1 Receptor Binding Affinity | Sedative Effect | Cardiotoxicity Risk |

|---|---|---|---|

| Cetirizine | High | Low | Moderate |

| (R)-De(carboxymethoxy) Cetirizine | Moderate | Very Low | Low |

Table 2: Electrophysiological Response Analysis

| Compound | EC50 (µM) | Response Type |

|---|---|---|

| Histamine | 0.05 | Agonistic |

| Cetirizine | >50 | Antagonistic |

| (R)-De(carboxymethoxy) Cetirizine | 10 | Antagonistic |

Propiedades

IUPAC Name |

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBQRKLQXVPIS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942193-17-1 | |

| Record name | DE(carboxymethoxy) cetirizine acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942193171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT6G4G3S0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.